molecular formula C6H11NaO7 B1343304 Sodium D-gulonate CAS No. 6451-20-3

Sodium D-gulonate

Cat. No.: B1343304
CAS No.: 6451-20-3
M. Wt: 218.14 g/mol
InChI Key: UPMFZISCCZSDND-BZWNWTOPSA-M
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Description

Sodium D-gulonate, also known as sodium D-gluconate, is a sodium salt of D-gluconic acid. It is a white, water-soluble powder with the chemical formula C6H11NaO7. This compound is known for its chelating properties and is widely used in various industries due to its non-toxic and biodegradable nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium D-gulonate can be synthesized through the fermentation process or chemical synthesis. In the fermentation process, glucose is fermented by certain microorganisms, typically strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is D-gluconic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

The industrial production of this compound involves several steps:

    Fermentation: Glucose or other sugar sources are fermented by microorganisms to produce D-gluconic acid.

    Neutralization: The D-gluconic acid is neutralized with sodium hydroxide to form this compound.

    Purification: The solution undergoes filtration and chemical treatments to achieve the desired purity.

    Crystallization: The purified solution is subjected to crystallization.

    Drying and Packaging: The this compound crystals are dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Sodium D-gulonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium D-gulonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium D-gulonate involves its ability to chelate metal ions. This chelation process involves the coordination of the D-gulonate anion to metal cations, forming stable complexes. This property is particularly useful in applications where metal ion control is essential, such as in water treatment and metal surface cleaning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium D-gulonate is unique due to its high solubility in water and its effectiveness as a chelating agent. Its non-toxic and biodegradable nature makes it environmentally friendly and suitable for a wide range of applications .

Properties

IUPAC Name

sodium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFZISCCZSDND-BZWNWTOPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6451-20-3
Record name Sodium gulonate, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM GULONATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZL0320WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium D-gulonate
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